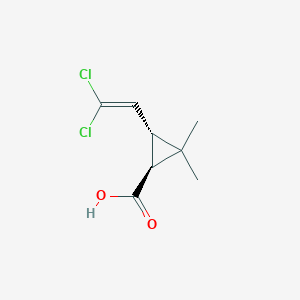

1S-trans-Permethrinic acid

Beschreibung

Contextualization within Pyrethroid Chemistry and Enantiomeric Significance

Pyrethroids are a major class of synthetic insecticides used extensively in agriculture and public health. nih.gov They are esters formed from a specific acid and alcohol component. nih.gov The acidic part is often a derivative of pyrethroic acid, such as permethrinic acid, which is chemically known as 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid. nih.govcymitquimica.com

A critical feature of pyrethroic acids is the presence of chiral centers, which results in the existence of multiple stereoisomers. nih.govactamedicamarisiensis.ro These isomers, which have the same chemical formula and connectivity but different spatial arrangements of atoms, can be categorized as enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). solubilityofthings.com For permethrinic acid, the relative orientation of the carboxylic acid group and the dichlorovinyl group on the cyclopropane (B1198618) ring defines the cis and trans diastereomers. nih.gov

The enantiomeric form of these molecules is of profound significance in biological systems. solubilityofthings.com The insecticidal activity of pyrethroids is highly dependent on their stereochemistry, with some isomers being significantly more potent than others. arkat-usa.orgactamedicamarisiensis.ro Generally, the esters derived from the (1R)-isomers of the acid component, such as (1R,3S)-trans-permethrinic acid, exhibit the highest insecticidal efficacy. arkat-usa.orgactamedicamarisiensis.ro This difference in biological activity between isomers makes the use of enantiomerically pure compounds a desirable goal to maximize effectiveness and reduce environmental impact by avoiding the application of less active or inactive isomers. psu.edunih.gov

Significance of 1S-trans-Permethrinic Acid in Stereochemical Studies

While the (1R)-trans isomer is crucial for creating active insecticides, the (1S)-trans enantiomer plays a vital role in the advancement of stereochemical research. As the mirror image of the biologically active counterpart, (1S)-trans-permethrinic acid is an indispensable tool for developing and validating methods of chiral separation. The ability to distinguish between and isolate enantiomers is fundamental to stereochemistry and the production of enantiopure compounds. researchgate.net

Research in this area focuses on techniques like chiral high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE). nih.govnih.gov Scientists use mixtures containing both (1R)-trans and (1S)-trans-permethrinic acid to test the efficacy of new chiral selectors and optimize separation conditions. nih.govresearchgate.net For example, various cyclodextrin (B1172386) derivatives have been systematically studied as chiral selectors for the enantioselective analysis of pyrethroic acids, including the trans-permethrinic acid enantiomers. nih.gov

Furthermore, computational studies involving molecular mechanics and quantum chemical calculations have been employed to understand the mechanisms of chiral discrimination. rsc.org These studies analyze the intermolecular interactions and energy differences between diastereomeric pairs, such as the dimers formed between enantiomers of permethrinic acid, to shed light on how chiral recognition occurs at a molecular level. rsc.orgresearchgate.net The enantioselective resolution of permethrinic acid is a foundational step for assigning the absolute configurations of the more complex pyrethroid stereoisomers. nih.gov

Overview of Current Research Trajectories in Permethrinic Acid Chemistry

Modern research involving permethrinic acids is advancing along several key trajectories. A significant area of focus is the synthesis of novel pyrethroid esters and amides to address the growing problem of insecticide resistance in pest populations. nih.gov By modifying existing pyrethroid acids like 1R-trans-permethrinic acid, researchers aim to create new compounds with different modes of action or that can overcome resistance mechanisms. nih.gov

Another major trend is the application of green chemistry principles to the synthesis and resolution of these compounds. cas.org This includes the use of environmentally benign solvents and catalysts, such as in supercritical carbon dioxide, and the development of biocatalytic methods using enzymes. cas.orgresearchgate.net These approaches seek to make the production of enantiomerically pure pyrethroid precursors more efficient and sustainable.

Finally, there is ongoing progress in the analytical chemistry of pyrethroic acids. pcbiochemres.com The development of highly efficient and sensitive methods for the chiral analysis of these compounds remains important for process control during synthesis and for monitoring their metabolism and fate in the environment. nih.govresearchgate.net This includes advancements in chromatographic and electrophoretic techniques that allow for faster and more accurate separation and quantification of individual stereoisomers. researchgate.net

Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | researchgate.net |

| Synonyms | (1S,3R)-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid | nih.gov |

| CAS Number | 55701-07-0 | nih.gov |

| Molecular Formula | C₈H₁₀Cl₂O₂ | cymitquimica.comclearsynth.comscbt.com |

| Molecular Weight | 209.07 g/mol | cymitquimica.comnih.govclearsynth.com |

| Appearance | White to light yellow solid/crystals | cymitquimica.com |

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H10Cl2O2 |

|---|---|

Molekulargewicht |

209.07 g/mol |

IUPAC-Name |

(1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C8H10Cl2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6+/m0/s1 |

InChI-Schlüssel |

LLMLSUSAKZVFOA-UJURSFKZSA-N |

Isomerische SMILES |

CC1([C@H]([C@@H]1C(=O)O)C=C(Cl)Cl)C |

Kanonische SMILES |

CC1(C(C1C(=O)O)C=C(Cl)Cl)C |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for Permethrinic Acid Stereoisomers

Enantioselective Synthesis Strategies

Directly producing the desired enantiomer of permethrinic acid is a primary goal of modern synthetic chemistry. This is often achieved through asymmetric catalysis or biocatalysis, which can offer high selectivity and yield.

Catalytic Asymmetric Cyclopropanation Reactions

Catalytic asymmetric cyclopropanation is a powerful method for constructing the chiral cyclopropane (B1198618) ring of permethrinic acid. This approach involves the reaction of an alkene with a carbene precursor in the presence of a chiral transition metal catalyst.

Copper complexes, particularly those with chiral Schiff base ligands, have been extensively studied for this purpose. These catalysts can achieve high enantioselectivity (ee) and diastereoselectivity. For instance, the reaction of an appropriate alkene with a diazoacetate, catalyzed by a chiral copper complex, can yield optically active alkyl cyclopropanecarboxylates with ee values often exceeding 90%. google.com The chirality of the resulting permethrinic acid ester is directly influenced by the chirality of the Schiff base ligand, which is often derived from an optically active amino acid. nih.gov

More recently, cobalt-based catalysts have emerged as effective alternatives for asymmetric cyclopropanation. wikipedia.orggoogle.com These systems can utilize gem-dichloroalkanes as carbene precursors, offering an alternative to potentially hazardous diazoalkanes. wikipedia.orggoogle.com Cobalt-catalyzed reactions have demonstrated high levels of enantioselectivity for a variety of alkenes. wikipedia.orggoogle.com

| Catalyst Type | Ligand/Precursor | Typical Enantiomeric Excess (ee) | Reference |

| Copper Complex | Chiral Schiff Base | >90% | |

| Cobalt Complex | Pyridine Diimine (PDI) / gem-dichloroalkane | High | wikipedia.orggoogle.com |

Chemo-Enzymatic Synthesis and Biocatalytic Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, operating under mild conditions, can catalyze enantioselective reactions with remarkable precision.

One prominent biocatalytic approach is the kinetic resolution of racemic permethrinic acid esters using enzymes such as lipases or esterases. mdpi.comresearchgate.net In this process, the enzyme selectively hydrolyzes one enantiomer of the racemic ester, leaving the unreacted enantiomer in high enantiomeric purity. For example, specific esterases can selectively hydrolyze the ester of d-trans-dichlorochrysanthemic acid (a permethrinic acid derivative), yielding the desired acid with an ee value of over 99%. This method is advantageous as it can be performed in aqueous buffer systems, reducing the need for organic solvents. mdpi.com

Engineered enzymes, such as promiscuous tautomerases, have also been developed for the asymmetric synthesis of cyclopropanes. sigmaaldrich.com These biocatalysts can be optimized through directed evolution to promote the desired cyclopropanation reaction with high diastereo- and enantiopurity. sigmaaldrich.com

| Enzyme Class | Strategy | Substrate | Key Finding | Reference |

| Esterase | Enantioselective Hydrolysis | Racemic Dichlorochrysanthemic acid ester | Achieved >99% ee for the d-trans acid | mdpi.com |

| Tautomerase (Engineered) | Asymmetric Cyclopropanation | α,β-unsaturated aldehydes | High diastereo- and enantiopurity | sigmaaldrich.com |

| Lipase | Kinetic Resolution | Racemic permethrinic acid esters | Selective hydrolysis of one enantiomer | mdpi.comresearchgate.net |

Stereoselective Intermediate Derivatization

Inducing chirality through the derivatization of a prochiral or racemic intermediate with a chiral auxiliary is a well-established strategy in asymmetric synthesis. nih.govwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org

In the context of permethrinic acid synthesis, a racemic or prochiral precursor can be reacted with a chiral alcohol, such as d-menthol, to form a mixture of diastereomeric esters. google.com These diastereomers possess different physical properties, such as solubility and boiling point, which allows for their separation by conventional methods like crystallization or chromatography. Once separated, the desired diastereomer can be hydrolyzed to yield the enantiomerically pure permethrinic acid, and the chiral auxiliary can be recovered. For example, the transesterification of (±)-trans-permethric acid methyl ester with d-menthol produces diastereomeric d-menthyl esters that can be separated. google.com

While not a direct asymmetric synthesis, this method provides a practical route to obtaining enantiomerically enriched permethrinic acid.

Racemic Synthesis and Subsequent Chiral Induction Techniques

A common industrial approach involves the initial synthesis of a racemic mixture of permethrinic acid, followed by a resolution step to separate the desired enantiomer. This is often more cost-effective for large-scale production than a fully enantioselective synthesis.

The most prevalent method for chiral resolution of acidic compounds like permethrinic acid is the formation of diastereomeric salts with a chiral amine. usbio.net The racemic permethrinic acid is treated with a single enantiomer of a chiral base, such as (R)-1-phenylethylamine or brucine, to form a pair of diastereomeric salts. usbio.net Due to their different three-dimensional structures, these salts exhibit different solubilities in a given solvent, allowing for their separation by fractional crystallization. usbio.netnih.gov After separation, the desired diastereomeric salt is treated with a strong acid to regenerate the enantiomerically pure permethrinic acid.

| Resolving Agent Type | Example | Principle of Separation | Reference |

| Chiral Amine | (R)-1-Phenylethylamine | Formation and fractional crystallization of diastereomeric salts | usbio.net |

| Chiral Amine | Brucine | Formation and fractional crystallization of diastereomeric salts | usbio.net |

Industrial-Scale Synthetic Processes for Permethrinic Acid Derivatives

On an industrial scale, the economic feasibility and environmental impact of a synthetic route are of paramount importance. While enantioselective syntheses are elegant, racemic synthesis followed by resolution is often the more established and cost-effective method for producing large quantities of enantiomerically pure permethrinic acid. wikipedia.org

The classical resolution via diastereomeric salt formation has been a workhorse in the industrial production of optically active pyrethroid precursors. wikipedia.org However, this method can be resource-intensive and generate significant waste streams.

Consequently, there is a growing trend towards the adoption of biocatalytic methods for industrial-scale resolutions. sci-hub.sespinchem.com Enzymatic resolutions, as described in section 2.1.2, offer several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact, aligning with the principles of green chemistry. researchgate.net The use of immobilized enzymes further enhances the industrial applicability by allowing for easy separation of the catalyst from the reaction mixture and its reuse over multiple cycles. mdpi.com The production of meperfluthrin, a pyrethroid insecticide, involves the reaction of (1R,trans)-permethrinic acid, indicating the industrial availability of this specific enantiomer.

Sophisticated Chiral Resolution and Enantiomeric Separation Techniques

Advanced Chromatographic Enantioseparation

Chromatographic techniques are powerful tools for the enantioseparation of chiral compounds like permethrinic acid. By employing chiral stationary phases (CSPs) or chiral mobile phase additives, these methods can effectively resolve enantiomers and diastereomers.

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Resolution

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analytical and preparative separation of permethrinic acid stereoisomers. nih.govnih.gov The development of specialized chiral stationary phases has enabled the direct resolution of all four stereoisomers (cis/trans enantiomeric pairs) in a single chromatographic run. nih.gov

One successful approach involves the use of cinchona alkaloid-derived CSPs. nih.gov Optimization of the mobile phase composition, such as using an acetonitrile-based polar-organic eluent, is crucial for achieving satisfactory baseline separation. nih.gov Research has demonstrated the complete separation of the four stereoisomers of permethrinic acid (PA) with significant resolution between the trans-enantiomers. nih.gov

Another effective strategy employs polysaccharide-based CSPs. For instance, coupling two different 3 µm polysaccharide-based columns, such as CHIRALPAK® IG-3 and CHIRALPAK® IJ-3, in series has been shown to achieve baseline resolution of all four stereoisomers of the related compound permethrin (B1679614). chiraltech.com This highlights the power of combining different chiral selectors to enhance separation. The optimization process for such separations often involves screening various normal-phase eluents, with hexane/ethanol (B145695) mixtures being common. chiraltech.com

| Chiral Stationary Phase (CSP) | Mobile Phase | Separation Factor (α) for trans-Isomers | Resolution (Rs) | Reference |

|---|---|---|---|---|

| Cinchona alkaloid-derived CSP | Acetonitrile (B52724) (ACN)-based polar-organic eluent | 1.26 | 1.65 (critical) | nih.gov |

| Coupled CHIRALPAK® IG-3 & IJ-3 (for Permethrin) | Hexane-Ethanol-Diethylamine (DEA) (95:5:0.1) | Not specified | Baseline resolution of all 4 isomers | chiraltech.com |

Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) in Chiral Analysis

Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) are highly efficient methods for the chiral analysis of pyrethroic acids, including permethrinic acid. mdpi.comnih.gov These techniques typically require derivatization of the carboxylic acid to a more volatile ester, such as a methyl ester, to improve chromatographic performance. mdpi.comnih.gov

Gas Chromatography (GC): Chiral GC methods, particularly with capillary columns, have proven excellent for separating pyrethroic acid enantiomers. nih.gov Cyclodextrin-based CSPs are widely used. For example, a Cydex-B stationary phase (containing permethylated β-cyclodextrin) has been used to separate the methyl ester of trans-permethrinic acid. mdpi.comnih.gov The chiral selectivity in GC often increases with the substitution on the vinyl group in the order of methyl < chlorine < bromine. mdpi.com

Supercritical Fluid Chromatography (SFC): SFC is recognized as an effective and "green" alternative to HPLC and GC for chiral separations, utilizing supercritical carbon dioxide as the primary mobile phase. mdpi.comchromatographyonline.comtwistingmemoirs.com Packed column SFC is the most common format for chiral selective separation. mdpi.comnih.gov Chemically bonded cyclodextrin (B1172386) stationary phases, such as Chirasil-Dex (permethyl β-CD), are effective for separating permethrinic acid isomers. mdpi.com Interestingly, studies have shown that for cis-permethrinic acid, chiral selectivity values were lower using SFC compared to GC on the same column and at the same temperature, which may be due to the influence of the solvent sphere in the supercritical fluid that must be disrupted for chiral recognition to occur. mdpi.com

| Technique | Analyte | Chiral Stationary Phase | Selectivity (α) | Key Findings | Reference |

|---|---|---|---|---|---|

| GC | trans-Permethrinic acid methyl ester | Cydex-B (permethyl β-CD) | Not specified | Effective separation achieved at 160°C. | nih.gov |

| SFC | cis-Permethrinic acid | Chirasil-Dex (permethyl β-CD) | 1.06 | Lower selectivity compared to GC on the same column. | mdpi.com |

Capillary Electrophoresis (CE) for Enantiomeric Purity Assessment

Capillary Electrophoresis (CE) is a high-efficiency separation technique ideal for the chiral analysis of ionic analytes like permethrinic acid. actamedicamarisiensis.ronih.gov Its advantages include rapid method development, high resolution, and low consumption of samples and reagents. mdpi.com In chiral CE, a chiral selector is added to the background electrolyte (BGE) to form transient diastereomeric complexes with the enantiomers, which then migrate at different velocities. unibo.it

Optimization of Chiral Selectors (e.g., Cyclodextrin Derivatives)

Cyclodextrins (CDs) and their derivatives are the most frequently used chiral selectors for the separation of pyrethroic acids in CE. mdpi.comresearchgate.net The selection and concentration of the CD derivative, as well as the pH of the BGE, are critical parameters that must be optimized.

Particularly effective selectors for permethrinic acid isomers are modified β-cyclodextrins. actamedicamarisiensis.roresearchgate.net Positively ionizable CDs, such as permethyl-monoamino-β-cyclodextrin (PMMAβCD), have shown exceptional selectivity. actamedicamarisiensis.ronih.gov Research indicates that PMMAβCD can fully separate all isomers of permethrinic acid, with one study reporting a remarkable resolution value (Rs) of 20.0. actamedicamarisiensis.ronih.gov Another study achieved an excellent resolution of 9.4 for the enantiomers of cis-permethrinic acid using PMMAβCD. researchgate.netresearchgate.net

The optimal separation conditions are often found at a pH where the analyte (permethrinic acid) and the selector (e.g., PMMAβCD) are in oppositely ionized states, enhancing electrostatic interactions. nih.gov For PMMAβCD, an optimal concentration of around 15-16 mM and a pH of 6.5 have been identified for separating pyrethroic acids. actamedicamarisiensis.ronih.gov The use of hydroxyalkylamino-substituted β-CD derivatives has also been shown to produce better-than-baseline separations for cis-permethrinic acid. researchgate.net

| Chiral Selector | Analyte | Optimal Conditions | Resolution (Rs) | Reference |

|---|---|---|---|---|

| Permethyl-monoamino-β-cyclodextrin (PMMAβCD) | Permethrinic acid isomers | 16 mM Selector, pH 6.5 | Up to 20.0 | nih.gov |

| Permethyl-monoamino-β-cyclodextrin (PMMAβCD) | cis-Permethrinic acid | 10-15 mM Selector, pH 4.5 | 9.4 | mdpi.comresearchgate.net |

| Hydroxy amino-substituted β-CDs | cis-Permethrinic acid | pH 6.0 | Better than baseline | researchgate.net |

Mechanistic Insights into Chiral Recognition Processes

The mechanism of chiral recognition in CE using cyclodextrins involves a combination of intermolecular interactions. The primary driving force is the inclusion of a part of the analyte molecule (typically the dichlorovinyl group) into the hydrophobic cavity of the CD. mdpi.com

Beyond simple inclusion, several other interactions contribute to the stability and stereoselectivity of the transient diastereomeric complexes:

Hydrogen Bonding: The hydroxyl groups on the rim of the CD cavity can form hydrogen bonds with the carboxyl group of the permethrinic acid. The hydrogen bond donor ability of the acid group is thought to enhance chiral recognition. mdpi.comnih.gov

Electrostatic Interactions: When using ionizable CDs like PMMAβCD, strong electrostatic interactions between the charged selector and the ionized acid analyte significantly improve chiral selectivity. actamedicamarisiensis.ronih.gov

Steric Effects: The stereochemistry of the analyte and the structure of the CD derivative create steric hindrances that favor the binding of one enantiomer over the other. researchgate.net For instance, cis isomers of pyrethroic acids often show higher selectivity than trans isomers with certain selectors, which can be attributed to differences in how they fit into the CD cavity. actamedicamarisiensis.ro

Diastereomeric Salt Formation and Crystallization for Optical Resolution

Classical resolution via diastereomeric salt formation is a robust and scalable method for separating enantiomers of acidic or basic compounds. psu.eduresearchgate.net The process involves reacting a racemic mixture of an acid, such as permethrinic acid, with a single, pure enantiomer of a chiral base (the resolving agent). libretexts.org This reaction forms a pair of diastereomeric salts, which have different physical properties, most notably different solubilities in a given solvent system. libretexts.org

This difference in solubility allows for the fractional crystallization of the less soluble diastereomeric salt, leaving the more soluble one in the mother liquor. libretexts.org After separation by filtration, the pure enantiomer of the acid can be recovered from the salt by treatment with a strong acid.

For related cyclopropanecarboxylic acids, resolving agents such as (1R)-1-phenylethanamine (PhEA) and (1R,2R)-1-(4-nitrophenyl)-2-dimethylaminopropane-1,3-diol (DMAD) have been used effectively. psu.eduresearchgate.net The choice of solvent is critical for success. psu.edu In some cases, advanced crystallization techniques such as the gas antisolvent (GAS) and supercritical antisolvent (SAS) methods have been investigated to control crystal formation and improve diastereoselectivity. researchgate.net For cis-permethric acid, resolution with PhEA using these methods yielded diastereomeric salts with excellent diastereoselectivity. researchgate.net The separation of geometric isomers (cis and trans) can also be achieved through crystallization from the melt, based on the formation of a eutectic mixture. akjournals.com

Principles of Selective Precipitation and Crystallization

The cornerstone of separating enantiomers of 1S-trans-Permethrinic acid via selective precipitation and crystallization lies in the formation of diastereomeric salts. Enantiomers, having identical physical properties, cannot be separated by conventional crystallization. However, by reacting the racemic trans-permethrinic acid with a single enantiomer of a chiral resolving agent, a pair of diastereomeric salts is formed. These diastereomers possess different physical properties, most importantly, different solubilities in a given solvent system. wikipedia.org

The process can be summarized in the following key steps:

Selection of a Resolving Agent: A suitable chiral resolving agent, typically a chiral amine, is chosen. For the resolution of acidic compounds like trans-permethrinic acid, chiral bases are employed. An example of a resolving agent used for trans-permethrinic acid is (S)-(+)-2-benzylaminobutan-1-ol. researchgate.net The choice of the resolving agent is crucial and often determined empirically to find one that forms diastereomeric salts with a significant solubility difference.

Diastereomeric Salt Formation: The racemic trans-permethrinic acid is dissolved in an appropriate solvent, and the chiral resolving agent is added. This results in an acid-base reaction, forming a mixture of two diastereomeric salts. For instance, reacting (±)-trans-permethrinic acid with (S)-(+)-2-benzylaminobutan-1-ol yields [(S)-amine • (1R)-acid] and [(S)-amine • (1S)-acid] salts.

Selective Precipitation/Crystallization: Due to their different solubilities, one diastereomeric salt will be less soluble in the chosen solvent and will preferentially crystallize out of the solution, while the more soluble diastereomer remains in the mother liquor. The conditions for crystallization, such as solvent composition, temperature, and concentration, are carefully controlled to maximize the yield and purity of the desired diastereomer. For example, studies on the closely related trans-chrysanthemic acid have shown that solvent systems containing methanol (B129727) can be optimal for achieving effective chiral discrimination. nih.gov

Isolation and Purification: The precipitated diastereomeric salt is isolated by filtration. It can be further purified through recrystallization to achieve a high diastereomeric excess (d.e.).

Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a strong acid or base to break the salt and liberate the resolved enantiomer, in this case, this compound. The resolving agent can also be recovered and recycled.

| Resolving Agent | Target Enantiomer | Key Principle | Reference |

| (S)-(+)-2-benzylaminobutan-1-ol | trans-Permethrinic acid | Formation of diastereomeric salts with differing solubilities. | researchgate.net |

| (1R,2R)-1-(4-nitrophenyl)-2-dimethylaminopropane-1,3-diol (DMAD) | trans-Chrysanthemic acid (analogue) | Solvent (e.g., MeOH) incorporation into the crystal lattice of the less soluble diastereomer enhances discrimination. | nih.gov |

Molecular Interactions and Chiral Discrimination in Solid State

Chiral discrimination in the solid state arises from the subtle yet significant differences in how the two diastereomers pack in a crystal lattice. The less soluble diastereomer typically forms a more stable and denser crystal structure, which is a result of more favorable intermolecular interactions. nih.gov These interactions are a complex interplay of several forces:

Hydrogen Bonding: This is a primary and highly directional interaction. In the diastereomeric salts of trans-permethrinic acid, hydrogen bonds would form between the carboxylate group of the acid and the ammonium (B1175870) group of the chiral amine resolving agent. The specific geometry and network of these hydrogen bonds can differ significantly between the two diastereomers, leading to differences in lattice energy and stability.

CH/π Interactions: These are weak hydrogen bonds where a C-H bond acts as the hydrogen donor and a π-system (like an aromatic ring in the resolving agent) acts as the acceptor. These interactions can play a crucial role in stabilizing a particular crystal structure and contributing to chiral recognition.

Solvent Incorporation: In some cases, solvent molecules can be incorporated into the crystal lattice of one of the diastereomers. This can fundamentally alter the crystal packing and the network of intermolecular interactions, thereby enhancing the difference in solubility between the two diastereomers. For instance, in the resolution of trans-chrysanthemic acid with (1R,2R)-1-(4-nitrophenyl)-2-dimethylaminopropane-1,3-diol (DMAD), methanol was found to be incorporated into the crystal structure of the less soluble diastereomer, which was postulated to promote its nucleation and crystal growth. nih.gov This highlights the critical role of the solvent not just in dissolving the components but also in the molecular recognition process itself.

The combination of these interactions leads to one diastereomer forming a thermodynamically more stable crystal lattice, resulting in lower solubility and selective precipitation. The study of these solid-state phenomena, often through techniques like X-ray crystallography, provides a molecular-level understanding that is invaluable for optimizing industrial-scale chiral resolution processes. nih.gov

| Interaction Type | Role in Chiral Discrimination | Example from Analogue Systems | Reference |

| Hydrogen Bonding | Forms the primary structural framework of the diastereomeric salt; differences in the H-bond network lead to stability variations. | Key interaction between the carboxylic acid and the amine resolving agent. | |

| Van der Waals Forces | Dictate the efficiency of crystal packing; differences in molecular shape lead to variations in packing density and stability. | Contribute to the overall lattice energy. | |

| CH/π Interactions | Provide additional stabilization to the crystal lattice; can be specific to one diastereomer. | Observed in various diastereomeric salt crystal structures. | |

| Solvent Incorporation | Can alter the crystal lattice and hydrogen bonding network, enhancing the solubility difference between diastereomers. | Methanol incorporation in the less soluble diastereomer of trans-chrysanthemic acid with DMAD. | nih.gov |

Mechanistic Studies of Biotransformation and Metabolism of Permethrin to Permethrinic Acid

Elucidation of Enzymatic Hydrolysis Pathways

The primary route for the metabolism of permethrin (B1679614) involves the hydrolysis of its ester bond, which splits the molecule into a carboxylic acid and an alcohol moiety. nih.govmdpi.com This cleavage is catalyzed by a class of enzymes known as carboxylesterases (CEs). mdpi.comfrontiersin.org The hydrolysis of permethrin results in the formation of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCCA), also known as permethrinic acid, and 3-phenoxybenzyl alcohol (3-PBOH). mdpi.comacs.org

Research has demonstrated that the rate of hydrolysis is highly dependent on the isomeric form of permethrin. The trans-isomers of pyrethroids are cleaved at a much faster rate than the cis-isomers by carboxylesterases. msstate.edunih.gov This stereoselectivity is a crucial factor in the differential toxicity and bioaccumulation of permethrin isomers. The rapid hydrolysis of trans-permethrin (B105639) leads to its quicker elimination from the body. iarc.fr

Studies using human liver microsomes have identified two major carboxylesterases, hCE-1 and hCE-2, as key players in permethrin hydrolysis. Both enzymes exhibit a strong preference for the trans-isomer of permethrin. msstate.edunih.gov For instance, hCE-1 and hCE-2 hydrolyze trans-permethrin 8-fold and 28-fold more efficiently, respectively, than cis-permethrin (B1144874) when comparing their catalytic efficiencies (kcat/Km). msstate.edu While hCE-1 efficiently hydrolyzes another pyrethroid, bioresmethrin, hCE-2 does not, yet it effectively cleaves trans-permethrin. msstate.edu This suggests that both hCE-1 and hCE-2 contribute to the in vivo metabolism of trans-permethrin. msstate.edu

Characterization of Oxidative Biotransformation Processes

In addition to hydrolysis, oxidation represents another significant pathway in permethrin metabolism. nih.gov This process is particularly important for the cis-isomers, which are more resistant to hydrolytic cleavage. nih.gov Oxidative reactions are primarily catalyzed by the cytochrome P450 (CYP) monooxygenase system. nih.govwikipedia.orgnih.gov

These oxidative attacks can occur at various positions on the permethrin molecule, including the cyclopropane (B1198618) carboxylic acid moiety and the alcohol moiety. nih.gov Hydroxylation, a key oxidative reaction, increases the water solubility of the molecule, facilitating its conjugation and subsequent excretion. researchgate.net For instance, permethrin can be oxidized to 4'-hydroxy permethrin. acs.orgresearchgate.net This metabolite, along with others, can then undergo further metabolism. acs.org

The inhibition of oxidative metabolism has been shown to increase the neurotoxicity of pyrethroids, highlighting the importance of this detoxification pathway. nih.gov Piperonyl butoxide, a well-known inhibitor of mixed-function oxidases, enhances the toxicity of pyrethroids in insects and mice. nih.gov

Identification and Role of Specific Metabolizing Enzymes (e.g., Carboxylesterases, Cytochrome P450)

The metabolism of permethrin is a complex interplay between carboxylesterases and cytochrome P450 enzymes.

Carboxylesterases (CEs): As previously mentioned, CEs are the primary enzymes responsible for the hydrolytic cleavage of the ester linkage in permethrin. nih.govnih.gov The major pyrethroid-hydrolyzing esterase is located in mammalian liver microsomes and is likely a carboxylesterase. nih.gov Human carboxylesterases hCE-1 and hCE-2, found in the liver and intestines, play a significant role in this process. msstate.edutandfonline.comnih.gov Studies have shown that while human serum lacks pyrethroid hydrolytic activity, rat serum does contain a carboxylesterase isozyme capable of cleaving trans-permethrin. nih.gov

Cytochrome P450 (CYP) Enzymes: The CYP superfamily of enzymes is crucial for the oxidative metabolism of permethrin. nih.govwikipedia.orgplos.org Several specific CYP isozymes have been identified as being involved in the metabolism of permethrin in humans, including CYP2B6 and CYP2C19, with CYP2C19 showing the highest apparent intrinsic clearance. tandfonline.comresearchgate.net Other contributing CYPs include CYP1A2, CYP2C8, CYP2C91, CYP2D61, CYP3A4, and CYP3A5. tandfonline.comresearchgate.net The role of these enzymes is critical, especially for the metabolism of the more hydrolysis-resistant cis-isomers. nih.gov The co-expression of NADPH-cytochrome P450 reductase (CPR) is essential for the function of P450s in insecticide detoxification. frontiersin.org

The relative contribution of these two enzyme systems varies depending on the permethrin isomer. For trans-isomers, metabolism is dominated by hydrolysis, while for cis-isomers, oxidation is the more prominent pathway. nih.gov Despite the number of CYPs involved, studies suggest that CES enzymes are responsible for the vast majority of total permethrin metabolism in the adult human liver. tandfonline.comnih.gov

Comparative Stereoselective Metabolism of Permethrin Isomers

The stereochemistry of permethrin, which has two chiral centers, results in four stereoisomers: (1R,cis), (1S,cis), (1R,trans), and (1S,trans). aphar.atmdpi.com The metabolism of these isomers is highly stereoselective.

As established, the most significant stereoselective difference is the rate of hydrolysis, with trans-isomers being hydrolyzed much more rapidly than cis-isomers. nih.govmsstate.edunih.gov This leads to a higher accumulation of cis-permethrin in tissues compared to trans-permethrin. researchgate.net

Oxidative metabolism also exhibits stereospecificity. Studies in mouse and rat liver microsomes have shown preferences for the hydroxylation of specific methyl groups on the isobutenyl moiety of the different permethrin isomers. capes.gov.br Research in fish has also demonstrated stereoselectivity in the biotransformation of permethrin, with 1S-trans-PM undergoing more extensive esterase cleavage than 1R-trans-PM. acs.org Interestingly, this study also found that the 1S-cis-PM isomer had significantly higher estrogenic activity than the 1R-cis enantiomer, suggesting that stereoselective metabolism can lead to metabolites with different biological activities. acs.orgresearchgate.net

The insecticidal activity of permethrin is also stereospecific, with the (1R,cis)- and (1R,trans)-forms being primarily responsible for its effects on insects. aphar.at However, studies on non-ion channel related effects in mammals, such as pro-apoptotic activity, did not show significant differences between the purified stereoisomers. aphar.at

Below is an interactive data table summarizing the key enzymes involved in permethrin metabolism and their stereoselectivity.

| Enzyme Family | Specific Enzyme(s) | Primary Metabolic Pathway | Substrate Preference (Isomer) | Key Findings |

| Carboxylesterases (CEs) | hCE-1, hCE-2 | Hydrolysis | trans-isomers | trans-permethrin is hydrolyzed up to 50 times faster than cis-permethrin. nih.gov hCE-1 and hCE-2 hydrolyze trans-permethrin more efficiently than cis-permethrin. msstate.edu |

| Cytochrome P450 (CYP) | CYP2B6, CYP2C19, CYP1A2, CYP2C8, CYP2C91, CYP2D61, CYP3A4, CYP3A5 | Oxidation | cis-isomers | Crucial for the detoxification of hydrolysis-resistant cis-isomers. nih.gov CYP2C19 shows the highest intrinsic clearance for permethrin metabolism. tandfonline.comresearchgate.net |

Environmental Dynamics and Degradation Pathways of Permethrinic Acids

Microbial Degradation Mechanisms and Responsible Microorganisms

Microbial activity is a primary driver in the breakdown of permethrinic acid in the environment. A diverse range of bacteria and fungi have demonstrated the ability to degrade pyrethroids and their metabolites, playing a significant role in the natural attenuation of these compounds from contaminated soils and water.

Numerous studies have identified bacterial and fungal species with the capacity to degrade pyrethroid insecticides, often utilizing them as a source of carbon and energy. scbt.comnih.gov This bioremediation potential extends to the degradation of their metabolites, including permethrinic acid. The initial and most critical step in the microbial degradation of pyrethroids is the hydrolysis of the ester bond, which releases the corresponding acid and alcohol moieties. scbt.comnih.gov

A variety of microbial genera have been implicated in the degradation of pyrethroids and are therefore considered to have high potential for the bioremediation of permethrinic acid. These microorganisms are often isolated from pesticide-contaminated soils, sludge, and wastewater, indicating their adaptation to such environments. iupac.orglgcstandards.com

Table 1: Examples of Microorganisms with Pyrethroid Degradation Potential

| Microorganism Type | Genera | Reference |

| Bacteria | Bacillus, Pseudomonas, Achromobacter, Acidomonas, Brevibacterium, Sphingobium, Clostridium, Klebsiella, Lysinibacillus, Raoultella, Serratia, Stenotrophomonas, Streptomyces | scbt.comnih.goviupac.org |

| Fungi | Aspergillus, Candida, Cladosporium, Trichoderma, Fusarium, Penicillium | iupac.orgresearchgate.net |

The efficiency of these microorganisms in degrading pyrethroids can be influenced by various environmental factors, including temperature, pH, nutrient availability, and the initial concentration of the pesticide. iupac.org

The enzymatic breakdown of pyrethroids, leading to the formation and subsequent degradation of permethrinic acid, is primarily facilitated by a class of enzymes known as carboxylesterases or pyrethroid hydrolases. scbt.comwho.int These enzymes catalyze the hydrolysis of the ester linkage in the pyrethroid molecule. scbt.com The activity of these enzymes is a key factor in the detoxification of pyrethroids in various organisms, including mammals and insects, as well as in microbial degradation. scbt.comwho.int

Research has shown that trans-isomers of pyrethroids, such as trans-permethrin (B105639), are often hydrolyzed more rapidly by these enzymes compared to their cis-isomers. who.intresearchgate.net Several specific pyrethroid-hydrolyzing enzymes have been identified and characterized from bacteria. For instance, the EstP enzyme from Klebsiella sp. and the PytH enzyme from Sphingobium sp. have shown high catalytic efficiency in degrading pyrethroids. scbt.com These enzymes often have a serine residue in their active site that is crucial for the hydrolytic activity. scbt.com The degradation process typically involves the initial hydrolysis of the parent compound, followed by further breakdown of the resulting metabolites like 3-phenoxybenzoic acid. scbt.com

Bacterial and Fungal Bioremediation Potential

Photodegradation Kinetics and Environmental Factors

Photodegradation, or the breakdown of compounds by light, is another significant pathway for the dissipation of permethrinic acid in the environment, particularly in aquatic systems and on soil surfaces. The kinetics of this process are influenced by a variety of environmental factors.

Studies on the photodegradation of various organic pollutants have shown that the process often follows pseudo-first-order kinetics. frontiersin.orgresearchgate.net The rate of degradation and the half-life of the compound are dependent on several environmental variables. psu.eduies-ltd.chnih.gov While specific kinetic data for 1S-trans-permethrinic acid is limited, the principles governing the photodegradation of other organic acids and pesticide metabolites are applicable.

Key environmental factors that influence photodegradation kinetics include:

Light Intensity and Wavelength: Higher light intensity generally leads to a faster degradation rate. nih.gov The wavelength of light is also critical, with UV light often being more effective in breaking down organic molecules. frontiersin.orgpsu.edu

pH: The pH of the medium can significantly affect the photodegradation rate of acidic compounds. rsc.orgnih.govfao.org For organic acids, the speciation (ionized vs. non-ionized form) at different pH values can influence their light absorption and reactivity. Acidic conditions have been shown to be favorable for the degradation of some organic acids. nih.gov

Presence of Photosensitizers: Natural substances in the environment, such as humic acids, can act as photosensitizers, potentially accelerating photodegradation. However, they can also act as light screens, inhibiting the process. researchgate.net

Initial Concentration: The initial concentration of the pollutant can also impact the degradation rate, with higher concentrations sometimes leading to slower relative degradation due to light penetration limits. frontiersin.orgnih.gov

Table 2: Environmental Factors Affecting Photodegradation of Organic Compounds

| Factor | Effect on Degradation Rate | Reference |

| Light Intensity | Increases with higher intensity | nih.gov |

| pH | Can enhance or inhibit depending on the compound; acidic pH can be favorable for some organic acids. | nih.govrsc.orgfao.org |

| Humic Acids | Can act as a photosensitizer (accelerate) or a light screen (inhibit). | researchgate.net |

| Initial Concentration | Higher concentrations can decrease the degradation rate. | frontiersin.orgnih.gov |

| Presence of Cations/Anions | Can promote or inhibit the reaction. | nih.gov |

Sorption Behavior and Environmental Mobility in Soil Systems

The sorption of this compound to soil particles is a critical process that dictates its mobility and bioavailability in the terrestrial environment. Sorption is the process by which a chemical binds to a solid surface, such as soil organic matter or clay minerals. chemsafetypro.com The extent of sorption is quantified by the soil sorption coefficient (Kd) or the organic carbon-normalized sorption coefficient (Koc). chemsafetypro.comiastate.edu

Generally, pesticide metabolites are more mobile in soil than their parent compounds. iupac.org Permethrin (B1679614), the parent compound of permethrinic acid, has a high affinity for soil and is considered relatively immobile. who.inties-ltd.ch In contrast, its degradation products, including permethrinic acid, are expected to be more water-soluble and thus more mobile.

The sorption of acidic pesticides is significantly influenced by soil pH. molbase.com At a pH below the acid's pKa, the compound will be in its neutral form and may sorb more strongly to soil organic matter. Conversely, at a pH above the pKa, the compound will be in its anionic (negatively charged) form, which is more water-soluble and less likely to sorb to negatively charged soil colloids, leading to increased mobility. molbase.com

While specific and comprehensive data on the Kd or Koc values for this compound across a range of soil types are not widely available in the reviewed literature iastate.eduepa.govresearchgate.net, the principles of soil science suggest that its mobility will be highly dependent on soil properties such as organic matter content, clay content, and particularly pH.

Long-term Persistence and Environmental Fate Modeling

Environmental fate models are computational tools used to predict the distribution, transport, and transformation of chemicals in the environment. frontiersin.orgnih.gov These models integrate data on a chemical's physical-chemical properties, degradation rates (biotic and abiotic), and the characteristics of the environmental setting to estimate its concentration and persistence over time. nih.govfrontiersin.org

For pyrethroids and their metabolites, physiologically based pharmacokinetic/pharmacodynamic (PBPK/PD) models have been developed for human risk assessment, which include parameters related to metabolic pathways. Environmental fate models such as PRZM (Pesticide Root Zone Model) and MODFLOW are used to simulate the movement of pesticides and their transformation products in soil and groundwater. nih.gov These models can account for processes like degradation, sorption, and transport. frontiersin.org

However, the application of these models to specifically predict the long-term fate and transport of this compound is not well-documented in the available literature. The development of accurate fate models for this compound would require more extensive experimental data on its degradation kinetics and sorption behavior under various environmental conditions. nih.gov

Cutting Edge Analytical Methodologies for Permethrinic Acid Isomers

Development of Quantitative Chromatographic Assays

The quantitative analysis of permethrinic acid isomers heavily relies on chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are designed to separate the isomers from each other and from matrix interferences, allowing for their accurate quantification.

Researchers have developed various HPLC methods for the separation and quantification of permethrin (B1679614) isomers and their metabolites. For instance, a rapid HPLC method utilizing a C18 column packed with 1.8 µm particles has been established for the fast separation of permethrin isomers. This method, employing a mobile phase of acetonitrile (B52724) and water, demonstrates good resolution and is applicable to various formulations. tci-thaijo.org Another approach involves an ecofriendly HPLC method with a mobile phase of ethanol (B145695) and phosphoric acid solution, which has been validated for specificity, linearity, precision, and accuracy in pharmaceutical preparations. nih.gov

For enhanced sensitivity, especially in complex matrices, on-line solid-phase extraction (SPE) coupled with HPLC-UV detection has been employed. This technique significantly lowers the limits of detection for both cis- and trans-permethrinic acid in aqueous samples. researchgate.net The development of these methods often involves a systematic approach to optimize parameters such as mobile phase composition, pH, column type, and detector settings to achieve reliable and accurate results. fda.govdiva-portal.org

The following interactive table summarizes key parameters from a developed HPLC method for permethrin isomers.

Mass Spectrometric Identification and Quantification Techniques

Mass spectrometry (MS), particularly when coupled with chromatographic separation, stands as a powerful tool for the unambiguous identification and sensitive quantification of 1S-trans-Permethrinic acid. The high selectivity and sensitivity of MS-based methods make them ideal for analyzing trace levels of this compound in complex samples.

GC-MS and LC-MS/MS Applications

Gas Chromatography-Mass Spectrometry (GC-MS) has proven to be an excellent method for the chiral separation of pyrethroic acids. nih.gov Often, derivatization of the acidic analytes to their more volatile methyl esters is performed prior to GC-MS analysis. epa.gov For instance, a study utilizing a Shimadzu GC/MS-QP5000 with a Cydex-B chiral stationary phase successfully separated the methyl esters of cis- and trans-permethrinic acid. nih.govresearchgate.net The use of selected ion monitoring (SIM) mode in GC-MS enhances the selectivity and sensitivity of the analysis, allowing for the quantification of specific ions characteristic of the target analyte. iop.krakow.pl

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a preferred technique for the analysis of permethrinic acid in various matrices due to its high specificity and sensitivity, often without the need for derivatization. lcms.cz An Agilent 6460 triple-quadrupole LC-MS/MS system with electrospray ionization (ESI) has been used to measure insecticide degradates, including cis/trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid, in baby food. nih.gov Another LC-MS/MS method was developed for the quantitative determination of trans- and cis-permethrin (B1144874) in surface water, sandy loam soil, and clay loam sediment. epa.gov These methods typically involve a multiple reaction monitoring (MRM) experiment, which provides high selectivity by monitoring a specific precursor ion to product ion transition. nih.gov

The table below presents exemplary conditions for the GC-MS analysis of permethrinic acid methyl esters. nih.govresearchgate.net

Derivatization Strategies for Enhanced Sensitivity and Chiral Analysis

Derivatization is a key strategy employed in the analysis of this compound to improve its chromatographic behavior, enhance detection sensitivity, and enable chiral separation. The primary goals of derivatization in this context are to increase the volatility of the acid for GC analysis and to introduce a chromophore or fluorophore for enhanced detection in HPLC. semanticscholar.org

For GC analysis, the most common derivatization technique is esterification, typically methylation, to convert the carboxylic acid group into its corresponding methyl ester. epa.gov This is often achieved by reaction with reagents like diazomethane (B1218177) or by using methanolic HCl. sigmaaldrich.com This process renders the analyte more volatile and amenable to GC separation.

For chiral analysis, derivatization can be twofold. Achiral derivatization of the enantiomers can be followed by separation on a chiral stationary phase. chromatographyonline.com Alternatively, the enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a conventional achiral column. semanticscholar.org The choice of derivatizing agent can significantly influence the separation and sensitivity. For instance, different acetylation reagents can even reverse the elution order of enantiomers. sigmaaldrich.com

Method Validation and Application in Complex Matrices (e.g., Biological, Environmental)

The validation of analytical methods is a critical step to ensure that they are suitable for their intended purpose, providing reliable and reproducible data. fda.govunodc.org Method validation encompasses several key parameters, including selectivity, linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). scielo.brwho.int

Validated methods for permethrinic acid have been successfully applied to a variety of complex matrices. For example, a GC-MS method was validated for the analysis of cis- and trans-permethrinic acid in synthetic milk, demonstrating good selectivity, linearity (0.05-10.00 μg/mL), sensitivity (LOD 0.01 μg/mL, LOQ 0.05 μg/mL), and accuracy (recoveries between 83.85-105.19%). tci-thaijo.org

In environmental analysis, LC-MS/MS methods have been validated for the determination of permethrin isomers in surface water, soil, and sediment, with LOQs as low as 5.0 parts per trillion (ppt) in water and 1.0 part per billion (ppb) in soil and sediment. epa.gov The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, a sample preparation technique, has been utilized for the extraction of permethrinic acid from bee samples for subsequent GC-MS analysis. iop.krakow.pl

For biological monitoring, a sensitive LC-MS/MS method was developed and validated for the simultaneous determination of 13 pesticide biomarkers, including cis- and trans-DCCA (a form of permethrinic acid), in human urine. nih.gov The validation, conducted under ISO/IEC 17025 guidance, ensures the quality and reliability of the data for assessing human exposure. The analysis of such complex matrices often requires extensive sample preparation, such as solid-phase extraction (SPE), to remove interfering substances and pre-concentrate the analytes. researchgate.netnih.govmdpi.com

The following table provides a summary of validation parameters from a study on permethrinic acid analysis in a biological matrix. tci-thaijo.org

Structure Activity Relationship Investigations of Permethrinic Acid Derivatives

Stereochemical Influence on Molecular Interactions

The biological activity of pyrethroids, a class of insecticides to which permethrinic acid is a precursor, is profoundly influenced by their stereochemistry. epa.gov Pyrethroids are esters composed of a chiral acid and a chiral alcohol, which can result in numerous stereoisomers, each potentially exhibiting a different level of insecticidal or repellent activity. epa.gov The three-dimensional structure of these molecules is a key determinant of their ability to interact effectively with target sites in insects, such as voltage-sensitive sodium channels. arkat-usa.org

The terms 1S and 1R refer to the specific configuration at the first carbon atom of the cyclopropane (B1198618) ring, while trans and cis describe the relative orientation of the substituents on the cyclopropane ring. epa.govmdpi.com Research has consistently shown that these stereochemical variations lead to significant differences in biological efficacy. For instance, studies on pyrethroic acids have demonstrated that the (1R)-isomers are generally more biologically active than their (1S)-enantiomers. mdpi.com Specifically, optically active pyrethroids derived from (+)-trans-chrysanthemic acid have been found to be superior in potency compared to those made from optically inactive mixtures. epa.gov

This principle holds true for permethrinic acid derivatives as well. While the focus of this article is the 1S-trans-permethrinic acid isomer, much of the structure-activity relationship understanding comes from comparative studies with its more active counterpart, 1R-trans-permethrinic acid. The difference in activity between these isomers underscores the high degree of stereospecificity required for potent molecular interactions at the target receptor site. The precise fit of the molecule into the binding pocket of a receptor or enzyme is dictated by its stereochemistry, influencing the strength and duration of the interaction and, consequently, its biological effect. numberanalytics.comnih.gov The lower activity of the 1S-isomer compared to the 1R-isomer in many pyrethroid systems highlights the critical nature of the specific spatial arrangement for inducing a biological response.

Exploration of Derivatives for Specific Bioactivity Modulations (e.g., Repellency Mechanisms)

Beyond direct toxicity, research has delved into modifying permethrinic acid and related structures to modulate other bioactivities, particularly repellency. The acid moieties of pyrethroids themselves have been identified as significant repellents against insects like mosquitoes. researchgate.netnih.gov

Notably, 1R-trans-permethrinic acid (TFA) and the related natural compound 1R-trans-chrysanthemic acid (TCA) have demonstrated considerable repellent properties. researchgate.netnih.gov Studies have shown that these acid derivatives can effectively prevent mosquito bites on human skin. researchgate.netnih.gov The exploration of these compounds has opened avenues for developing new repellent technologies.

Research into the repellent activity of these derivatives has yielded specific data on their efficacy. For example, 1R-trans-chrysanthemic acid (TCA) has been shown to be a more potent contact repellent against the Lone Star tick (Amblyomma americanum) than the widely used repellents DEET and nootkatone. nih.gov In spatial repellency assays against mosquitoes, 1R-trans-permethrinic acid (TFA) has shown a clear concentration-dependent repellent effect. nih.gov

Table 1: Contact Repellency of 1R-trans-Chrysanthemic Acid (TCA) against Ticks This table is interactive. You can sort and filter the data.

| Compound | RC₅₀ (μg/cm²) | Comparative Potency vs. DEET | Comparative Potency vs. Nootkatone |

|---|---|---|---|

| 1R-trans-Chrysanthemic Acid (TCA) | 5.6 | 5-fold more active | 7-fold more active |

| DEET | ~28 | - | - |

| Nootkatone | ~39.2 | - | - |

Data sourced from a study on the Lone Star tick, Amblyomma americanum. nih.gov RC₅₀ is the concentration required to repel 50% of ticks.

Table 2: Spatial Repellency of 1R-trans-Permethrinic Acid (TFA) Against Anopheles gambiae This table is interactive. You can sort and filter the data.

| Concentration (μg/cm²) | Mean Repellency (%) |

|---|---|

| 50 | Not statistically significant |

| 100 | Statistically significant |

Data shows a concentration-dependent trend in repellency. nih.gov

The synthesis of novel derivatives continues to be an active area of research. By modifying the core structure of permethrinic acid, scientists aim to create new compounds with enhanced or specific bioactivities. nih.govnih.gov This involves creating various esters and amides to investigate how these changes affect their insecticidal and repellent properties. nih.gov

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 1S-trans-Permethrinic acid with high enantiomeric purity?

- Methodological Answer : Synthesis requires precise control of stereochemistry via asymmetric catalysis or chiral auxiliaries. Key parameters include reaction temperature (optimized at 25–30°C), solvent polarity (e.g., dichloromethane for stabilization of intermediates), and catalyst loading (0.5–1.2 mol% of chiral ligands like BINAP). Post-synthesis, enantiomeric excess (ee) should be validated using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric analysis .

- Data Contradiction : Discrepancies in ee values between HPLC and polarimetry may arise due to solvent interactions or impurities. Cross-validate with NMR spectroscopy using chiral shift reagents (e.g., Eu(hfc)₃) to resolve ambiguities .

Q. How can thermal stability and degradation pathways of this compound be systematically evaluated?

- Methodological Answer : Perform thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under inert (N₂) and oxidative (O₂) atmospheres. Degradation products are identified via GC-MS or LC-QTOF-MS. Kinetic modeling (e.g., Arrhenius plots) quantifies activation energy (Eₐ) for decomposition .

- Experimental Design : Include control experiments with racemic permethrinic acid to distinguish stereospecific degradation mechanisms. Replicate trials to account for batch-to-batch variability .

Advanced Research Questions

Q. How do enantiomer-specific interactions of this compound with acetylcholinesterase (AChE) influence insecticidal activity?

- Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) to model binding affinities of the 1S-trans enantiomer versus its 1R-cis counterpart. Validate predictions with in vitro AChE inhibition assays using Ellman’s method. Structural dynamics (e.g., hydrogen bonding with Ser203) should be analyzed via MD simulations (GROMACS) .

- Data Contradiction : Discrepancies between computational binding scores and experimental IC₅₀ values may arise from solvent effects or protein flexibility. Address this by refining force field parameters or using enhanced sampling techniques .

Q. What experimental strategies resolve contradictions in reported environmental half-lives (t₁/₂) of this compound in aquatic systems?

- Methodological Answer : Conduct controlled photolysis studies under standardized UV light (λ = 254 nm) to isolate hydrolysis vs. photodegradation contributions. Use isotopically labeled analogs (e.g., ¹³C-labeled acid) to track degradation pathways via HRMS. Field data should be normalized to local variables (pH, dissolved organic carbon) using multivariate regression .

- Replication Guidance : Publish raw spectral data and kinetic parameters in supplementary materials to enable cross-validation. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. How can chiral recognition mechanisms in this compound analysis be optimized for low-concentration environmental samples?

- Methodological Answer : Develop a dispersive liquid-liquid microextraction (DLLME) protocol paired with chiral LC-MS/MS. Optimize extraction efficiency by testing ionic liquids (e.g., [C₆MIM][PF₆]) as green solvents. Validate limits of detection (LOD < 0.1 ppb) via spike-and-recovery experiments in matrix-matched samples .

- Advanced Validation : Use principal component analysis (PCA) to differentiate matrix effects (e.g., humic acid interference) from enantiomer-specific signal suppression .

Methodological Frameworks for Addressing Research Challenges

Critical Considerations for Replicability

- Synthesis : Document catalyst lot numbers, solvent purification methods, and reaction quenching protocols to ensure reproducibility .

- Data Reporting : Adhere to Beilstein Journal guidelines for experimental sections, including raw spectral data in supplementary files .

- Ethical Compliance : Disclose conflicts of interest and funding sources in acknowledgments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.